molecular formula C15H12Cl2O B3023821 1,3-Bis(4-chlorophenyl)propan-1-one CAS No. 97009-36-4

1,3-Bis(4-chlorophenyl)propan-1-one

Cat. No. B3023821
CAS RN: 97009-36-4
M. Wt: 279.2 g/mol
InChI Key: ZDRPIYBPFYVFLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(4-chlorophenyl)propan-1-one, also known as 4-chlorophenyl-1,3-dioxolane, is an organic compound with a wide range of applications in the field of scientific research. It is a white crystalline solid with a melting point of around 215°C and is soluble in many organic solvents. It is commonly used in the synthesis of other organic compounds, particularly in the synthesis of drugs, and is also used as a reagent in biochemical and physiological experiments.

Scientific Research Applications

Formation and Utility in Chemical Reactions

  • Formation of 1,2-Dioxanes : 1,3-Bis(4-chlorophenyl)propan-1-one contributes to the formation of 1,2-dioxanes through reactions with certain catalysts like tris(2,4-pentanedionato)manganese(III) and manganese(III) acetate. This process results in the production of cyclic peroxides and other compounds, indicating its role in complex chemical synthesis (Nishino et al., 1991).

  • Manganese-Mediated Synthesis : The compound aids in manganese(II and III)-mediated synthesis of cyclic peroxides from alkenes and molecular oxygen. This synthesis demonstrates its potential in creating various cyclic peroxides and related compounds, which could be significant in developing new materials or pharmaceuticals (Qian et al., 1992).

Applications in Synthesis of Novel Compounds

  • Synthesis of Thiazolidin-4-one Derivatives : A notable application is in synthesizing new compounds like thiazolidin-4-one derivatives from dichlorochalcone. Such syntheses are important in medicinal chemistry for exploring potential therapeutic agents (Singh et al., 2002).

  • Creation of Polynuclear Silver(I) Complexes : this compound is utilized in the synthesis of polynuclear silver(I) complexes, with potential applications in spectroscopy and material science. These complexes are characterized by their stability and unique structural properties (Yuan et al., 2016).

  • Preparation of Antimicrobial Agents : The compound serves as a synthon in the preparation of potential antimicrobial agents. Its reactivity allows for the synthesis of diverse cyclic systems and novel compounds with assessed antimicrobial activity (Rashad et al., 2013).

Crystallographic and Structural Studies

  • Crystal and Molecular Structure Investigations : this compound also finds application in crystallography. Its structural characteristics are analyzed to understand molecular interactions and conformations, contributing to the field of molecular structure analysis (Gudennavar et al., 2014).

properties

IUPAC Name

1,3-bis(4-chlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-2,4-9H,3,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRPIYBPFYVFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460616
Record name 1,3-Bis(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97009-36-4
Record name 1,3-Bis(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Bis(4-chlorophenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1,3-Bis(4-chlorophenyl)propan-1-one
Reactant of Route 3
Reactant of Route 3
1,3-Bis(4-chlorophenyl)propan-1-one
Reactant of Route 4
1,3-Bis(4-chlorophenyl)propan-1-one
Reactant of Route 5
Reactant of Route 5
1,3-Bis(4-chlorophenyl)propan-1-one
Reactant of Route 6
Reactant of Route 6
1,3-Bis(4-chlorophenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.